4-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
82320-77-2 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H12N2O/c1-9-11-7-8-16-13(11)15-12(14-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI Key |
VPVBPIOCXZQYRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCOC2=NC(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with a suitable aldehyde and a ketone in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that derivatives of 4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine exhibit notable antimicrobial properties. The compound serves as a lead structure for developing new antimicrobial agents due to its ability to inhibit the growth of various pathogens. Its structural modifications can enhance solubility and biological activity, making it a valuable candidate in the search for effective antibiotics.
Anticancer Activity
The compound has shown cytostatic effects against several cancer cell lines. Studies suggest that its derivatives can inhibit cancer cell proliferation and induce apoptosis, making them promising candidates for anticancer drug development. The presence of functional groups such as amino and methoxy enhances its biological efficacy by improving interactions with cellular targets.
Mechanistic Insights
Molecular Docking Studies
Molecular docking studies have demonstrated that this compound can effectively bind to various biological targets, including enzymes and receptors involved in disease processes. This binding affinity is crucial for understanding the compound's mechanism of action and optimizing its pharmacological profile. The compound's ability to inhibit specific enzymes could lead to therapeutic benefits in treating diseases like cancer and infections.
Synthesis and Derivative Development
Synthetic Pathways
Various synthetic methods have been reported for producing this compound. These methods often involve nucleophilic substitutions and cyclizations typical of pyrimidine derivatives. The versatility in synthesis allows for the generation of numerous derivatives with varied biological activities.
Case Study: Anticancer Activity
A study focusing on the cytostatic effects of this compound derivatives revealed significant inhibition of cell growth in various cancer cell lines. The research highlighted the compound's potential as a scaffold for further modifications aimed at enhancing therapeutic efficacy while minimizing side effects.
Case Study: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of synthesized derivatives against common bacterial strains. The results indicated that certain modifications to the core structure significantly improved antibacterial potency, suggesting pathways for developing new antibiotics based on this compound.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| This compound | Antimicrobial, anticancer | Unique furo-pyrimidine core |
| 4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine | Antiviral (HIV) | Improved solubility and bioavailability |
| Diarylpyrimidine derivatives | Antiviral (HIV) | Potent activity against drug-resistant strains |
This table illustrates how this compound compares with structurally similar compounds in terms of biological activity and key features.
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine involves its interaction with specific molecular targets. For example, in anticancer applications, the compound may bind to DNA and inhibit the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately cell death. The compound may also interact with signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Key Research Findings and Limitations
- Stereoselectivity: The domino protocol ensures high cis-selectivity in dihydrofuropyrimidine synthesis, but yields drop with bulky substituents .
- Toxicity Concerns : Brominated analogues (e.g., 6-(bromomethyl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl methyl sulfide) pose reactivity risks, limiting therapeutic applications .
- Structural-Activity Gaps : While substituents like methoxy or halogen groups enhance target affinity (e.g., MLS000327102), the target compound’s phenyl-methyl combination lacks systematic SAR studies .
Biological Activity
4-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine (CAS No. 82320-77-2) is a heterocyclic compound with a unique structural framework that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.
- Molecular Formula : C₁₃H₁₂N₂O
- Molecular Weight : 212.25 g/mol
- Density : 1.195 g/cm³
- Boiling Point : 279.8°C
- Refractive Index : 1.603
Biological Activity Overview
Research indicates that derivatives of furo[2,3-d]pyrimidines, including this compound, exhibit several promising biological activities:
- Antimicrobial Properties : Compounds within this class have demonstrated effectiveness against various microbial strains.
- Cytostatic Effects : Studies show that these compounds can inhibit the growth of cancer cell lines, suggesting potential as anticancer agents.
- Enzyme Inhibition : Molecular docking studies reveal that this compound can bind to enzymes involved in disease processes, potentially inhibiting their activity.
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving nucleophilic substitutions and cyclizations. One common approach includes the reaction of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds under basic conditions to promote cyclization.
Antiviral Activity
A study highlighted the antiviral potential of furo[2,3-d]pyrimidine derivatives against HIV. For instance, specific derivatives showed potent anti-HIV activity with improved resistance profiles compared to existing treatments. Notably:
- Compound K-5a2 demonstrated an EC50 of 30.6 nM against resistant strains.
- Compound 25a exhibited superior activity but increased cytotoxicity (CC50 = 2.30 μM) compared to K-5a2 (CC50 > 227 μM) .
Anticancer Activity
In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines by targeting key signaling pathways:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | 0.18 | Induction of DNA damage and cell cycle arrest |
| MDA-MB-231 | 39 | Inhibition of AKT and STAT3 pathways |
| AsPC-1 | Not specified | NF-κB pathway inhibition leading to apoptosis |
These findings suggest that modifications to the furo[2,3-d]pyrimidine scaffold could enhance therapeutic efficacy against various cancers .
Case Studies
- Antimicrobial Efficacy : A derivative was tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects with minimum inhibitory concentrations (MICs) below 10 µg/mL.
- Neuroprotective Effects : Research involving neurodegenerative models indicated that compounds derived from this class could reduce neuroinflammation and protect neuronal cells from oxidative stress .
Q & A
Basic: What are the standard synthetic routes for preparing 4-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine?
Methodological Answer:
The synthesis typically involves cyclocondensation of substituted pyrimidine precursors with ketones or aldehydes under acidic or catalytic conditions. For example:
- Step 1: Start with a 4-chloro-furo[2,3-d]pyrimidine derivative (e.g., 4-chloro-2,6-dimethylfuro[2,3-d]pyrimidine) as a core intermediate .
- Step 2: Introduce the phenyl group via nucleophilic aromatic substitution (e.g., using phenylboronic acids in Suzuki coupling) .
- Step 3: Reduce the 5,6-dihydro moiety using hydrogenation with Pd/C or other catalysts .
Key reagents include POCl₃ for chlorination and NaH for deprotonation. Yield optimization requires careful control of temperature (80–120°C) and reaction time (12–24 h) .
Advanced: How can regioselectivity challenges in furo[2,3-d]pyrimidine functionalization be addressed?
Methodological Answer:
Regioselectivity issues arise during substitutions at the 4- or 6-positions due to electronic and steric factors. Strategies include:
- Directing groups: Use meta-directing substituents (e.g., -NO₂) to guide electrophilic attack .
- Catalytic systems: Employ Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) for precise aryl/alkyl group introduction .
- Protecting groups: Temporarily block reactive sites (e.g., using tert-butoxycarbonyl [Boc] groups) to isolate desired positions .
Basic: What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and dihydrofuro ring saturation. For example, the 5,6-dihydro moiety shows characteristic upfield shifts (δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion at m/z 255.1234 for C₁₃H₁₄N₂O) .
- X-ray Crystallography: Resolves stereochemistry and ring conformation .
Advanced: What strategies enhance the aqueous solubility of this lipophilic compound for in vitro assays?
Methodological Answer:
- Structural modifications: Introduce hydrophilic groups (e.g., -OH, -NH₂) at the 4-position via substitution .
- Salt formation: Use HCl or trifluoroacetate salts to improve solubility in buffered solutions .
- Co-solvents: Employ DMSO (≤10%) or cyclodextrin-based formulations to maintain stability .
Basic: What are the typical characterization data (melting point, spectral peaks) for this compound?
Methodological Answer:
- Melting Point: >200°C (decomposition may occur above 250°C) .
- ¹H NMR (DMSO-d₆): δ 7.3–7.5 ppm (phenyl protons), δ 2.8–3.1 ppm (dihydrofuro CH₂), δ 2.3 ppm (methyl group) .
- IR: Strong absorption at 1650–1700 cm⁻¹ (C=N stretch) .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Comparative assays: Replicate studies using standardized protocols (e.g., IC₅₀ measurements against kinase targets) .
- Structural analogs: Test derivatives (e.g., 7-aryl-pyrido[2,3-d]pyrimidines) to isolate pharmacophore contributions .
- Computational docking: Model interactions with target proteins (e.g., p38α MAP kinase) to validate binding modes .
Advanced: What computational methods predict the compound’s reactivity and drug-likeness?
Methodological Answer:
- DFT calculations: Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- ADMET profiling: Use software like SwissADME to estimate logP (≈2.5), bioavailability (≥30%), and CYP450 interactions .
- Molecular dynamics: Simulate membrane permeability and target binding stability .
Advanced: What are the key challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Purification: Column chromatography is inefficient for large batches; switch to recrystallization (e.g., ethanol/water mixtures) .
- Byproduct control: Monitor chloro intermediates (e.g., 4-chloro derivatives) via HPLC to minimize toxicity .
- Safety: Handle toxic reagents (e.g., POCl₃) in fume hoods with PPE and neutralize waste with sodium bicarbonate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
